gomisin N is a natural product found in Schisandra bicolor, Schisandra propinqua, and other organisms with data available.
gomisin N
CAS No.: 82467-52-5
Cat. No.: VC21189525
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82467-52-5 |
---|---|
Molecular Formula | C23H28O6 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |
Standard InChI | InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 |
Standard InChI Key | RTZKSTLPRTWFEV-OLZOCXBDSA-N |
Isomeric SMILES | C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 |
SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 |
Canonical SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Gomisin N (C₂₃H₂₈O₆) is an organic heterotetracyclic compound with a molecular weight of 400.46 g/mol . The compound is registered under CAS number 69176-52-9 . Physically, gomisin N appears as a white to slightly brown crystalline powder or powder with specific optical rotation values between -22 and -32 degrees (D/20°C, c=0.25, CH₃CN) .
For research and analytical purposes, gomisin N should be stored at temperatures between 2-10 degrees Celsius to maintain stability . The compound is also known by several synonyms including isokadsuranin, schizandrin B, and wuweizisu B .
Structural Characteristics
Structurally, gomisin N is classified as an aromatic ether, an oxacycle, and a cyclic acetal . It has been reported in various Schisandra species including Schisandra chinensis, Schisandra bicolor, and Schisandra propinqua . The compound belongs to the dibenzocyclooctene lignans, a characteristic class of compounds found in the Schisandraceae family.
Table 1: Chemical and Physical Properties of Gomisin N |
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Chemical Name |
Synonyms |
CAS Number |
Molecular Formula |
Molecular Weight |
Physical Appearance |
Optical Rotation |
Storage Condition |
Source |
Pharmacological Activities
Table 2: Sedative and Hypnotic Effects of Gomisin N in Experimental Models |
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Parameter |
Dose Range |
Sleep Duration |
Self-Induction of Sleep |
Effect on Insomnia Models |
Synergistic Effects |
Antagonism |
Proposed Mechanism |
Anticancer Activities
Gomisin N has shown promising results in cancer research, particularly in enhancing the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) . TRAIL is considered an important member of the tumor necrosis factor superfamily with significant potential in cancer therapy .
Studies have revealed that pretreatment with gomisin N significantly enhances TRAIL-induced cleavage of caspase-3, caspase-8, and PARP-1, which are key markers of apoptosis . This enhancement is achieved through the transcriptional up-regulation of TRAIL receptors, death receptor 4 (DR4), and death receptor 5 (DR5) .
Further investigation has demonstrated that gomisin N increases the generation of reactive oxygen species (ROS), and this ROS production is linked to the up-regulation of DR4 and DR5 . The anticancer effects of gomisin N can be inhibited by N-acetyl cysteine (NAC), an antioxidant that reduces ROS production . These findings suggest that gomisin N potentiates TRAIL-induced apoptosis through ROS-mediated up-regulation of death receptors .
Table 3: Anticancer Mechanisms of Gomisin N |
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Parameter |
Primary Effect |
Apoptotic Markers |
Receptor Regulation |
ROS Production |
Antagonism |
Proposed Mechanism |
Anti-obesity Activities
Gomisin N has demonstrated significant anti-obesity effects in both in vitro and in vivo models . In 3T3-L1 preadipocytes, gomisin N inhibits differentiation in a dose-dependent manner . This inhibitory effect primarily occurs at an early adipogenic stage through impairment of mitotic clonal expansion (MCE) caused by cell cycle arrest at the G1/S phase transition .
Mechanistically, gomisin N inhibits the extracellular signal-regulated kinase and phosphoinositide 3-kinase/protein kinase B signaling in the MCE process and activates AMP-activated protein kinase . It also downregulates CCAT/enhancer-binding protein β (C/EBPβ) and histone H3K9 demethylase JMJD2B during early stages of adipogenesis, thereby repressing the expression of C/EBPβ-targeted cell cycle genes . Additionally, gomisin N represses the expression of histone H3K4 methyltransferase MLL4 and reduces PPARγ expression .
In high-fat diet (HFD)-induced obese mice, gomisin N effectively lowered the final body weight, adipose tissue mass, and reduced the serum levels of glucose, total triglyceride, and cholesterol . It also markedly reduced hepatic triglyceride levels induced by HFD . These findings suggest that gomisin N has potential as a novel agent for the prevention and treatment of obesity .
Table 4: Anti-obesity Effects of Gomisin N |
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Model |
In Vitro (3T3-L1 Preadipocytes) |
Adipocyte Differentiation |
Cell Cycle |
Mitotic Clonal Expansion |
Key Transcription Factors |
Epigenetic Modifiers |
In Vivo (HFD-induced Obese Mice) |
Body Weight |
Adipose Tissue Mass |
Serum Glucose |
Serum Triglycerides |
Serum Cholesterol |
Hepatic Triglycerides |
Other Pharmacological Activities
In addition to the aforementioned activities, gomisin N has been documented to possess several other pharmacological properties. It functions as a nephroprotective agent, an apoptosis inhibitor, an anti-asthmatic agent, an antioxidant, an anti-inflammatory agent, a neuroprotective agent, a hepatoprotective agent, and an antilipemic drug .
The anti-inflammatory effects of gomisin N are particularly noteworthy. Studies have shown that gomisin N suppresses the induction of the inflammatory mediator nitric oxide (NO), which is induced by interleukin 1β in primary cultured rat hepatocytes . This suppression appears to be mediated through the C/EBPβ and NF-κB pathways .
Table 5: Additional Pharmacological Activities of Gomisin N |
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Activity |
Nephroprotective |
Anti-inflammatory |
Neuroprotective |
Hepatoprotective |
Antioxidant |
Anti-asthmatic |
Antilipemic |
Mechanisms of Action
Modulation of Neurotransmitter Systems
The sedative and hypnotic effects of gomisin N are mediated through the modification of the serotonergic and GABAergic systems . The ability of gomisin N to reverse insomnia induced by p-chlorophenylalanine (PCPA), a serotonin-depleting agent, and its synergistic effect with 5-hydroxytryptophan (5-HTP), a serotonin precursor, suggest that it significantly modulates the serotonergic system .
Moreover, the inhibition of the hypnotic effects of gomisin N by flumazenil, a specific GABAA-BZD receptor antagonist, indicates that the GABAergic system plays a crucial role in its mechanism of action . This dual modulation of these neurotransmitter systems contributes to the beneficial sedative and hypnotic bioactivity of gomisin N .
Regulation of Cell Death Pathways
In cancer models, gomisin N enhances TRAIL-induced apoptosis through a sophisticated mechanism involving the up-regulation of death receptors DR4 and DR5 . This up-regulation is mediated by the increased generation of reactive oxygen species (ROS) . The enhanced apoptosis is evidenced by the increased cleavage of caspase-3, caspase-8, and PARP-1, all critical markers of programmed cell death .
Neutralization of DR4 and DR5, or inhibition of ROS production by antioxidants such as N-acetyl cysteine (NAC), significantly reduces the apoptosis induced by gomisin N and TRAIL . This indicates that the anticancer effects of gomisin N are primarily mediated through ROS-dependent up-regulation of death receptors, leading to enhanced apoptosis .
Metabolic Regulation and Adipogenesis
In the context of obesity, gomisin N regulates metabolic processes through multiple mechanisms . It impairs mitotic clonal expansion (MCE) by causing cell cycle arrest at the G1/S phase transition . This effect is mediated through the inhibition of extracellular signal-regulated kinase and phosphoinositide 3-kinase/protein kinase B signaling . Additionally, gomisin N activates AMP-activated protein kinase, which is known to inhibit adipogenesis .
The effects of gomisin N on gene expression are equally significant. It downregulates CCAT/enhancer-binding protein β (C/EBPβ) and histone H3K9 demethylase JMJD2B during early stages of adipogenesis, thereby repressing the expression of C/EBPβ-targeted cell cycle genes . It also represses the expression of histone H3K4 methyltransferase MLL4 and reduces PPARγ expression, which is a master regulator of adipogenesis .
Anti-inflammatory Mechanisms
The anti-inflammatory effects of gomisin N are predominantly mediated through the suppression of the inducible nitric oxide synthase gene . This suppression occurs via the C/EBPβ and NF-κB pathways in rat hepatocytes . By reducing the production of nitric oxide, a potent inflammatory mediator, gomisin N helps to alleviate inflammation and its associated pathological effects .
Research Findings and Clinical Implications
Prospects in Cancer Therapy
The ability of gomisin N to enhance TRAIL-induced apoptosis represents a promising avenue for cancer treatment . TRAIL is considered to have great potential in cancer therapy, and compounds that can enhance its effects are of significant interest . The specific mechanism involving ROS-mediated up-regulation of death receptors offers a unique approach to cancer treatment, potentially circumventing resistance mechanisms to conventional therapies .
Applications in Metabolic Disorders
Gomisin N's effects on obesity parameters, including body weight, adipose tissue mass, and serum levels of glucose, lipids, and cholesterol, suggest therapeutic potential for metabolic disorders . The compound's ability to inhibit adipogenesis at multiple levels, including the suppression of key transcription factors and epigenetic modifiers, provides a comprehensive approach to addressing obesity and related conditions .
Future Research Directions
Clinical Translation
While preclinical studies have established the pharmacological activities of gomisin N in various experimental models, clinical translation remains a critical next step. Human trials are needed to confirm the efficacy, safety, optimal dosing, and potential interactions of gomisin N in clinical settings. Such studies would bridge the gap between laboratory findings and therapeutic applications.
Structure-Activity Relationships
Investigation of structure-activity relationships would provide valuable insights into the molecular features responsible for gomisin N's diverse pharmacological activities. Such studies could guide the development of synthetic analogs with enhanced potency, selectivity, or pharmacokinetic properties, potentially leading to novel therapeutic agents.
Combination Therapies
Exploring combination therapies involving gomisin N could enhance therapeutic outcomes. For instance, combining gomisin N with TRAIL or conventional chemotherapeutic agents could potentiate anticancer effects, while combinations with established metabolic agents could yield synergistic benefits in obesity and related disorders.
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